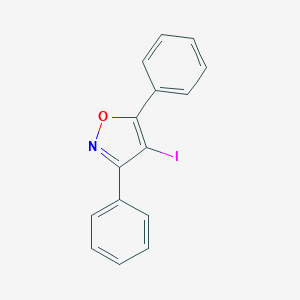

4-Iodo-3,5-diphenylisoxazole

Description

Overview of Isoxazole (B147169) Heterocycles in Synthetic Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds characterized by the presence of adjacent nitrogen and oxygen atoms within the ring. nih.govnih.govclockss.org This arrangement confers a unique combination of aromatic character and reactivity, making them highly valuable in synthetic chemistry. clockss.orgresearchgate.net The isoxazole ring is generally stable under various reaction conditions, including exposure to oxidizing agents, acids, and bases, which allows for the manipulation of substituents at different positions. clockss.orgresearchgate.net

However, the inherent weakness of the nitrogen-oxygen (N-O) bond provides a strategic advantage; it can be cleaved under specific reductive or basic conditions. clockss.orgresearchgate.net This property allows isoxazoles to serve as "masked" forms of other functional groups, such as β-amino enones, 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones, which can be revealed at a later synthetic stage. clockss.orgresearchgate.net This dual nature—stability and controlled cleavage—renders isoxazoles powerful intermediates in the synthesis of complex natural products and other target molecules. researchgate.net

Furthermore, the isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govrsc.org This has driven the development of numerous synthetic methodologies to access diverse isoxazole structures. nih.govmdpi.com The primary routes for constructing the isoxazole ring involve the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.netrsc.org

Strategic Importance of Halogenated Isoxazoles, Specifically 4-Iodoisoxazoles, as Synthetic Intermediates

Within the family of isoxazole derivatives, halogenated isoxazoles, particularly those iodinated at the 4-position, hold special strategic importance. The introduction of an iodine atom onto the isoxazole ring creates a highly effective leaving group, transforming the otherwise less reactive C-4 position into a versatile handle for further functionalization. This is especially significant because it opens the door to a variety of palladium-catalyzed cross-coupling reactions. rsc.orgrsc.orgtandfonline.com

Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings can be employed to form new carbon-carbon bonds at this position, enabling the synthesis of complex 3,4,5-trisubstituted isoxazoles. rsc.orgorganic-chemistry.org This capability is crucial for building molecular diversity and accessing compounds that would be difficult to synthesize through other means. For example, 4-iodoisoxazoles are key precursors in the synthesis of the selective COX-2 inhibitor, Valdecoxib, where a Suzuki coupling is used to introduce the required aryl group at the C-4 position. nih.gov

The synthesis of 4-iodoisoxazoles is often achieved through electrophilic cyclization of substrates like 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.gov This method has proven to be robust, tolerating a wide variety of functional groups and allowing for the production of multi-gram quantities of the desired iodinated intermediates. nih.gov The resulting 4-iodoisoxazoles, like 4-Iodo-3,5-diphenylisoxazole, are stable, crystalline solids that serve as excellent substrates for creating libraries of highly substituted isoxazoles for various applications, particularly in drug discovery. rsc.orgnih.gov

Historical Development and Significance of this compound within Isoxazole Research

The history of isoxazole chemistry dates back to the late 19th century, with Ludwig Claisen's work in 1888 being pivotal in recognizing the cyclic nature of these compounds. researchgate.net The first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond. researchgate.net Early synthetic methods often relied on the condensation of β-dicarbonyl compounds with hydroxylamine. rsc.org

The specific compound, this compound, gained prominence as synthetic methodologies evolved to allow for precise functionalization of the isoxazole core. An older method for its synthesis involves the iodination of 1,3-diphenyl-1,3-propanedione using iodine monochloride, followed by condensation with hydroxylamine hydrochloride. clockss.org

More contemporary and widely adopted methods have since been developed. A significant advancement was the development of the electrophilic cyclization of 1,3-diphenylprop-2-yn-1-one O-methyl oxime using ICl, which provides a high-yielding, one-pot procedure. rsc.orgnih.gov This development was crucial as it made this compound and its analogues more accessible for research and development. Its significance lies in its role as a key building block, demonstrating the utility of 4-iodoisoxazoles in palladium-catalyzed reactions to construct elaborate trisubstituted isoxazoles. rsc.orgnih.gov For instance, it can be converted to its corresponding methyl ester via a palladium-catalyzed carbonylation reaction, showcasing its versatility beyond standard cross-coupling reactions. nih.gov

The physical and chemical properties of this compound are well-documented, further cementing its role as a reliable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24768-82-9 |

| Molecular Formula | C₁₅H₁₀INO |

| Molecular Weight | 347.15 g/mol |

| Melting Point | 171-172 °C |

| Boiling Point | 453.2±45.0 °C (Predicted) |

Data sourced from multiple chemical databases.

Table 2: Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes, Pd(acac)₂/PPh₃, CuI | 4-Alkynyl-3,5-diphenylisoxazole | rsc.org |

| Carbonylation | CO, Methanol (B129727), Pd(OAc)₂ | Methyl 3,5-diphenylisoxazole-4-carboxylate | nih.gov |

| Suzuki Coupling | Arylboronic Acids, Pd Catalyst | 4-Aryl-3,5-diphenylisoxazole | nih.gov |

This historical progression and the development of efficient synthetic routes have solidified the position of this compound as a cornerstone intermediate in the toolkit of modern organic chemists.

Structure

3D Structure

Properties

CAS No. |

24768-82-9 |

|---|---|

Molecular Formula |

C15H10INO |

Molecular Weight |

347.15 g/mol |

IUPAC Name |

4-iodo-3,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10INO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

BCNDCWAZCSFBDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3,5 Diphenylisoxazole

Electrophilic Cyclization Strategies

Electrophilic cyclization represents a powerful and widely employed strategy for the synthesis of highly substituted isoxazoles. nih.gov This approach involves the formation of the heterocyclic ring initiated by an electrophilic iodine source, which also becomes incorporated into the final product.

Iodine Monochloride (ICl)-Induced Cyclization of 2-Alkyn-1-one O-Methyl Oximes

A prominent and efficient method for the synthesis of 4-iodo-3,5-diphenylisoxazole is the iodine monochloride (ICl)-induced electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgorganic-chemistry.orgacs.org This reaction proceeds under mild conditions and provides good to excellent yields of the desired 4-iodoisoxazole (B1321973). organic-chemistry.orgorganic-chemistry.org The success of this method relies on the carefully orchestrated preparation of the necessary precursors and optimization of the cyclization step.

The synthesis of the required 2-alkyn-1-one precursors, such as 1,3-diphenylprop-2-yn-1-one, can be achieved through established palladium/copper-catalyzed cross-coupling reactions. nih.govnih.gov The Sonogashira coupling of an acid chloride with a terminal acetylene (B1199291) is a common approach. nih.govrsc.org For instance, the reaction of benzoyl chloride with phenylacetylene (B144264) in the presence of a palladium and copper catalyst system yields 1,3-diphenylprop-2-yn-1-one. nih.gov Alternatively, carbonylative coupling of terminal acetylenes with aryl iodides can be employed. nih.gov

The 2-alkyn-1-one is then converted into its corresponding O-methyl oxime. This is typically achieved by reacting the ynone with methoxylamine hydrochloride in the presence of a base, such as pyridine (B92270), in a solvent like methanol (B129727). nih.govacs.org The use of a drying agent like sodium sulfate (B86663) or magnesium sulfate is also common. nih.govacs.org This reaction generally produces the desired Z-isomer of the O-methyl oxime, which is crucial for efficient subsequent cyclization. organic-chemistry.org For example, 1,3-diphenylprop-2-yn-1-one reacts with methoxylamine hydrochloride to form (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime.

A general procedure involves stirring the alkynone with methoxylamine hydrochloride and sodium sulfate in methanol with pyridine at room temperature. acs.org The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography. acs.org

With the Z-O-methyl oxime in hand, the key cyclization step is performed using iodine monochloride (ICl) as the electrophile. nih.govorganic-chemistry.org ICl has been identified as a superior electrophile for this transformation compared to molecular iodine (I₂), leading to faster reactions and higher yields. organic-chemistry.org The reaction is typically carried out in a suitable solvent, and the conditions are generally mild. organic-chemistry.orgorganic-chemistry.org The ICl-induced cyclization of (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime affords this compound in excellent yield. nih.gov The methodology is robust and tolerates a variety of functional groups on the aromatic rings. nih.govacs.org

The following table summarizes the yields of 4-iodoisoxazoles prepared via ICl-induced cyclization of various 2-alkyn-1-one O-methyl oximes.

| R¹ Group | R² Group | Product | Yield (%) |

| Phenyl | Phenyl | This compound | 99 |

| 4-Methoxyphenyl | Phenyl | 4-Iodo-3-(4-methoxyphenyl)-5-phenylisoxazole | 98 |

| 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-4-iodo-5-phenylisoxazole | 99 |

| Phenyl | 4-Methylphenyl | 4-Iodo-5-(4-methylphenyl)-3-phenylisoxazole | 98 |

| Phenyl | 4-Methoxyphenyl | 4-Iodo-5-(4-methoxyphenyl)-3-phenylisoxazole | 95 |

| tert-Butyl | Phenyl | 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | 98 |

Table based on data from selected synthetic studies. nih.govrsc.org

Synthesis of Z-O-Methyl Oxime Intermediates

Halogenation of β-Diketone Precursors Followed by Condensation Cyclization

An alternative route to this compound involves the use of β-diketone precursors. asianpubs.org This method consists of two main steps: the iodination of the β-diketone followed by a condensation reaction with hydroxylamine (B1172632) to form the isoxazole (B147169) ring. asianpubs.orgcambridgescholars.com

The key intermediate in this pathway is a 2-iodo-1,3-dicarbonyl compound. For the synthesis of this compound, the required precursor is 2-iodo-1,3-diphenylpropane-1,3-dione. This compound can be synthesized by the direct iodination of 1,3-diphenylpropane-1,3-dione (B8210364) (dibenzoylmethane). asianpubs.orgoregonstate.edusemanticscholar.org One reported method involves the reaction of 1,3-diphenylpropane-1,3-dione with iodine monochloride in dioxane at room temperature. asianpubs.org The product, 2-iodo-1,3-diphenylpropane-1,3-dione, precipitates from the reaction mixture and can be isolated by filtration. asianpubs.org

The subsequent step involves the condensation of the 2-iodo-β-diketone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695), to yield this compound. asianpubs.org This cyclocondensation reaction is a common method for the formation of isoxazole rings from 1,3-dicarbonyl compounds. core.ac.uk

The following table details the synthesis of various 4-iodoisoxazoles from the corresponding 2-iodo-propane-1,3-diones.

| R¹ Group | R² Group | Product | Yield (%) |

| Phenyl | Phenyl | This compound | 65 |

| 4-Methylphenyl | Phenyl | 4-Iodo-3-(4-methylphenyl)-5-phenylisoxazole | 68 |

| 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-4-iodo-5-phenylisoxazole | 62 |

Table based on data from a study on the synthesis of 4-iodoisoxazoles and pyrazoles. asianpubs.org

Condensation with Hydroxylamine Hydrochloride

The condensation reaction with hydroxylamine hydrochloride (NH₂OH·HCl) is a cornerstone in the synthesis of the 3,5-diphenylisoxazole (B109209) scaffold. This reaction typically involves a precursor molecule containing a 1,3-dielectrophilic character that can react with the nucleophilic nitrogen of hydroxylamine, leading to cyclization and dehydration to form the stable aromatic isoxazole ring. The primary starting materials for this approach are 1,3-diphenyl-1,3-propanedione or derivatives of 1,3-diphenyl-2-propen-1-one (chalcone).

The general mechanism involves the initial formation of an oxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the precursor. Subsequent intramolecular cyclization, involving the attack of the oxime hydroxyl group on the second carbonyl, followed by a dehydration step, yields the 3,5-diphenylisoxazole. The direct product of this condensation is 3,5-diphenylisoxazole, which must then undergo a separate iodination step to yield the final target compound, this compound.

From 1,3-Diphenyl-1,3-propanedione:

A highly efficient method for preparing 3,5-diphenylisoxazole involves the direct condensation of 1,3-diphenyl-1,3-propanedione with hydroxylamine hydrochloride. The reaction is typically carried out under reflux in a suitable solvent, such as ethanol. This method is noted for its high yield and straightforward procedure. tcichemicals.com A representative study demonstrates that heating the reactants in ethanol overnight can lead to near-quantitative formation of the desired isoxazole. tcichemicals.com

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | Hydroxylamine Hydrochloride | Ethanol | Reflux, overnight | 3,5-Diphenylisoxazole | 99% | tcichemicals.com |

From Chalcone (B49325) Derivatives:

An alternative and common route utilizes chalcone (1,3-diphenyl-2-propen-1-one) derivatives as the starting material. Since chalcone itself is an α,β-unsaturated ketone, it requires modification, typically by di-bromination across the double bond, to create a suitable 1,3-dielectrophilic precursor, chalcone dibromide. rjpbcs.com This dibromide then readily undergoes cyclization with hydroxylamine hydrochloride. The choice of base and reaction conditions significantly influences the yield of 3,5-diphenylisoxazole.

Research indicates that using a mild organic base like triethanolamine (B1662121) and heating the mixture for a short duration provides good yields. rjpbcs.com In contrast, employing a stronger inorganic base like potassium hydroxide (B78521) (KOH) can result in more modest yields, typically between 20-40%. bartleby.com

| Precursor | Reagents | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Chalcone Dibromide | Hydroxylamine Hydrochloride | Triethanolamine | - | Heating, 10-15 min | 3,5-Diphenylisoxazole | 80.2% | rjpbcs.com |

| Chalcone Dibromide | Hydroxylamine Hydrochloride | Potassium Hydroxide (KOH) | 95% Ethanol | Heating, 5-10 min | 3,5-Diphenylisoxazole | 20-40% | bartleby.com |

The synthesis of 3,5-diphenylisoxazole via these condensation methods provides a crucial intermediate. The subsequent conversion to this compound requires a regioselective iodination reaction, which is a separate synthetic step.

Reactivity and Transformations of 4 Iodo 3,5 Diphenylisoxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. rsc.orgrsc.org In the context of 4-iodo-3,5-diphenylisoxazole, palladium-catalyzed reactions are particularly prominent, enabling the introduction of a wide array of substituents onto the isoxazole (B147169) ring. organic-chemistry.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that utilizes an organoboron compound, typically a boronic acid or its ester, to form a new carbon-carbon bond. nih.govorganic-chemistry.org This reaction is instrumental in synthesizing biaryl compounds and has been applied to functionalize 4-iodoisoxazoles. bohrium.comorganic-chemistry.org

This compound can be effectively coupled with various aryl and heteroaryl boronic acids through the Suzuki-Miyaura reaction. bohrium.comresearchgate.net This allows for the introduction of diverse aromatic and heteroaromatic moieties at the C4 position of the isoxazole ring. The reaction is typically catalyzed by a palladium complex, such as those derived from Pd₂(dba)₃ or Na₂PdCl₄, in the presence of a suitable ligand and a base. nih.govresearchgate.net

The scope of the Suzuki-Miyaura coupling with 4-iodoisoxazoles is broad, accommodating a variety of functional groups on the boronic acid partner. This versatility makes it a valuable tool for creating complex isoxazole-containing molecules with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling of this compound with Boronic Acids

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,4,5-Triphenylisoxazole | High |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-diphenylisoxazole | High |

| 2-Thiopheneboronic acid | 3,5-Diphenyl-4-(thiophen-2-yl)isoxazole | Good |

| 3-Pyridinylboronic acid | 3,5-Diphenyl-4-(pyridin-3-yl)isoxazole | Moderate to Good |

Yields are generally reported as good to high in the literature for similar systems, though specific percentages for this compound were not detailed in the provided search results. nih.govbohrium.comclaremont.edu

Palladium-Catalyzed Heck Coupling Reactions

The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene. organic-chemistry.org In the context of this compound, this reaction allows for the introduction of vinylic substituents at the C4 position.

Research has demonstrated the successful Heck coupling of the related 4-iodo-5-methyl-3-phenylisoxazole (B1305843) with N-acryloylmorpholine. nih.gov This reaction proceeds in excellent yield, highlighting the utility of this method for the synthesis of α,β-unsaturated amides. nih.gov Although specific examples with this compound are not detailed in the provided sources, the reactivity is expected to be analogous. The general conditions for Heck reactions often involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. mdpi.com

Table 1: Representative Heck Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 4-Iodo-5-methyl-3-phenylisoxazole | N-Acryloylmorpholine | Palladium Catalyst | α,β-unsaturated amide 50 | Excellent | nih.gov |

Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane reagent. libretexts.org This reaction is a viable method for creating carbon-carbon bonds and has been applied to isoxazole systems. researchgate.net

While direct examples involving this compound are not explicitly provided in the search results, the analogous compound, 3-ethoxy-4-iodo-5-methylisoxazole, has been shown to undergo Stille coupling with aryltin analogues using Pd(PPh₃)₂Cl₂ as a catalyst. researchgate.net This suggests that this compound would similarly react with various organostannanes to introduce aryl, vinyl, or other organic moieties at the C4 position. The general mechanism of the Stille reaction involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. scielo.br This methodology has been successfully applied to this compound to synthesize carboxylic acid derivatives. nih.gov

The carbonylation of this compound has been demonstrated to produce the corresponding methyl ester. nih.gov When this compound is treated with catalytic amounts of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a ferrocene (B1249389) ligand in the presence of carbon monoxide and methanol (B129727), it affords the methyl 4-(3,5-diphenylisoxazolyl)carboxylate in a 51% yield. nih.gov A minor side product observed in this reaction is the reduced compound, 3,5-diphenylisoxazole (B109209). nih.gov

A similar transformation has been reported for the related 4-iodo-5-methyl-3-phenylisoxazole, which was converted to the corresponding phenethylamide using a palladium catalyst, carbon monoxide, and 2-phenethylamine. nih.govnih.gov This indicates the versatility of the carbonylation reaction for producing various carboxylic acid derivatives, including esters and amides. nih.gov

Table 2: Palladium-Catalyzed Carbonylation of this compound

| Substrate | Reagents | Catalyst System | Product | Yield | Reference |

| This compound | CO, Methanol | Pd(OAc)₂, Ferrocene ligand | Methyl 4-(3,5-diphenylisoxazolyl)carboxylate | 51% | nih.gov |

Other Synthetic Transformations of this compound

Beyond palladium-catalyzed cross-coupling reactions, this compound can undergo other useful synthetic transformations.

Reductive Deiodination to 3,5-Diphenylisoxazole

The iodine atom at the C4 position of this compound can be removed through reductive deiodination to yield the parent 3,5-diphenylisoxazole. This reduction has been observed as a minor side reaction during the palladium-catalyzed carbonylation of this compound. nih.gov While specific conditions optimized for this reductive deiodination are not provided in the search results, it highlights a potential pathway for the synthesis of 3,5-diphenylisoxazole from its 4-iodo derivative.

Oxidative Functionalization of Derived Alkynyl-isoxazoles

The Sonogashira coupling of this compound with terminal alkynes provides 4-alkynyl-3,5-diphenylisoxazoles. researchgate.netrsc.org These derived alkynyl-isoxazoles can undergo further transformations. While direct oxidative functionalization of these specific compounds is not detailed, related studies on other heterocyclic systems provide insights into potential reactions. For instance, oxidative reactions on similar scaffolds can lead to the formation of new functional groups or fused ring systems. The specific outcomes would depend on the oxidizing agent and the reaction conditions employed.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 3,5 Diphenylisoxazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This method has been instrumental in unequivocally determining the molecular and crystal structures of isoxazole (B147169) derivatives. mdpi.comias.ac.in

Confirmation of Molecular and Crystal Structures

The molecular structure of 4-iodo-3,5-diphenylisoxazole, as confirmed by X-ray crystallography, features a central isoxazole ring with phenyl groups attached at the 3 and 5 positions and an iodine atom at the 4-position. Research on related halogenated diphenylisoxazole compounds, such as 4-chloro-3,5-diphenylisoxazole, reveals a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The phenyl groups and the halogen atom are substituents on this core structure.

Studies on similar molecules, like 3,5-bis(4-fluorophenyl)isoxazole, have shown that these compounds can crystallize in symmetries such as the triclinic P-1 space group, sometimes with multiple independent molecules within the asymmetric unit. While specific crystallographic data for this compound is not detailed in the provided results, the general principles of structure confirmation via X-ray diffraction are well-established for this class of compounds. mdpi.comias.ac.in

Elucidation of Conformational Preferences and Intermolecular Interactions

Intermolecular interactions play a significant role in the packing of these molecules in the crystal lattice. Halogen bonding, a non-covalent interaction involving the iodine atom, is an important feature in the crystal structure of this compound. mdpi.com The chlorine atom in 4-chloro-3,5-diphenylisoxazole, for instance, is noted to influence intermolecular interactions, which can affect crystallization. These interactions, along with π-stacking between the phenyl rings, contribute to the stability of the crystal structure. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. researchgate.net

Structural Characterization of Organometallic Intermediates

The iodine atom in this compound serves as a versatile handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgnih.gov These reactions proceed through organometallic intermediates, where a metal atom, typically palladium, inserts into the carbon-iodine bond. nih.gov

For instance, in Suzuki-Miyaura coupling reactions, an organoboron compound reacts with the iodoisoxazole in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.com The general mechanism involves the oxidative addition of the iodo-isoxazole to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov Similarly, Sonogashira and Heck reactions also involve the formation of distinct organometallic palladium intermediates. nih.govsolubilityofthings.com The characterization of these transient intermediates is challenging but crucial for understanding the reaction mechanism and optimizing reaction conditions. nih.govwisc.edu The formation of a palladacycle, an organometallic intermediate where palladium is part of a ring structure, has been reported for 3,5-diphenylisoxazole (B109209). researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. wpmucdn.com

Comprehensive 1D and 2D NMR Techniques for Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for the complete structural assignment of this compound and its derivatives. wpmucdn.comur.edu.plorientjchem.orgresearchgate.net

¹H NMR: In the proton NMR spectrum of isoxazole derivatives, the aromatic protons of the phenyl groups typically appear as multiplets in the range of δ 7.2–7.8 ppm. For this compound, the 1H NMR spectral data has been reported to be in good agreement with literature values, confirming its identity. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For isoxazole derivatives, distinct signals for the isoxazole ring carbons and the phenyl group carbons are observed. wpmucdn.comrsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirming the substitution pattern on the isoxazole ring.

A study on distinguishing between 3,5-disubstituted isoxazole isomers highlighted a convenient ¹H-NMR method based on the chemical shift of the H-4 proton for rapid structural analysis. researchgate.net

Table 1: Representative NMR Data for Isoxazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | ¹H | 7.809 (s, 1H), 7.791 (d, 2H), 7.708 (d, 1H) | wpmucdn.com |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | ¹³C | 168.624 (C-O), 161.136 (C=N), 98.08 (alkene C) | wpmucdn.com |

| 5-Phenyl-3-(p-tolyl)isoxazole | ¹H | 7.86 (m, 2H), 7.77 (m, 2H), 7.49 (m, 3H), 7.30 (m, 2H), 6.81 (s, 1H), 2.42 (s, 3H) | rsc.org |

| 5-Phenyl-3-(p-tolyl)isoxazole | ¹³C | 170.2, 162.9, 140.1, 130.1, 129.6, 129.0, 127.5, 126.7, 126.3, 125.8, 97.4, 21.4 | rsc.org |

Application in Reaction Monitoring and Mechanistic Pathway Elucidation

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. organic-chemistry.org This allows for the identification of intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms. organic-chemistry.org For example, in the synthesis of aminopyrazoles from isoxazoles, in situ NMR was used to compare different synthetic methods, identify intermediates, and understand rate-limiting steps. organic-chemistry.org

In the context of this compound, NMR can be used to monitor its consumption and the formation of products in cross-coupling reactions. rsc.org This provides valuable data for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of the desired product. organic-chemistry.org For instance, monitoring the conversion of this compound to its corresponding methyl ester via a palladium-catalyzed carbonylation reaction would allow for precise control over the reaction progress. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique in modern organic chemistry for the unequivocal confirmation of molecular structures. Its application is particularly crucial in the synthesis of novel heterocyclic compounds like this compound and its derivatives, where precise mass measurement is required to verify the elemental composition. Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) values with high accuracy, typically to four or more decimal places. This level of precision allows for the determination of a unique elemental formula, thereby distinguishing between isomers and other compounds that may have the same nominal mass.

The characterization of this compound relies on this technique to confirm its molecular formula of C₁₅H₁₀INO. alfa-chemistry.com The exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ¹²⁷I). Experimental determination of this mass via HRMS provides definitive evidence of a successful synthesis. For instance, the calculated exact mass for the neutral molecule is 346.9810 u, a value that is confirmed by HRMS analysis which has found values such as 346.9807 and 346.9789 in various studies. uni-muenchen.deuni-regensburg.de

In many HRMS analyses, particularly those involving complex organic molecules, soft ionization techniques such as Electrospray Ionization (ESI) are employed. thieme-connect.comnih.gov These methods typically generate protonated molecules, such as [M+H]⁺, or adducts with sodium, [M+Na]⁺. The high-resolution measurement of these ions provides the basis for confirming the molecular weight of the parent compound.

The utility of HRMS extends to the entire family of related isoxazole derivatives. Research into the synthesis of new isoxazoles consistently utilizes HRMS to validate the structures of intermediates and final products. For example, in the development of substituted isoxazoles, HRMS is used to confirm the successful incorporation of various functional groups. The close agreement between the calculated (calcd) and experimentally found (found) m/z values, as shown in the table below, offers unambiguous structural proof. Studies on the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazole (B1321973) precursors and the creation of complex fused heterocyclic systems frequently report HRMS data as the definitive confirmation of the proposed structures. nih.govmdpi.com

The data presented in the following table, gathered from various studies on isoxazole derivatives, illustrates the precision of HRMS in structural elucidation. The consistent observation of mass measurements within a few parts per million (ppm) of the calculated values underscores the reliability of this technique.

Interactive Table: HRMS Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Source |

| This compound | C₁₅H₁₀INO | [M] | 346.9810 | 346.9789 | uni-muenchen.de |

| 3,5-Diphenyl-4,5-dihydroisoxazole | C₁₅H₁₄NO | [M+H]⁺ | 224.1070 | 224.1068 | thieme-connect.com |

| 6,8-Dibromo-4H-chromeno[4,3-c]isoxazole | C₁₀H₆Br₂NO₂ | [M+H]⁺ | 329.8760 | 329.8755 | nih.gov |

| 8-Nitro-4H-chromeno[4,3-c]isoxazole | C₁₀H₇N₂O₄ | [M+H]⁺ | 219.0400 | 219.0399 | nih.gov |

| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | C₁₆H₁₁INO₂ | [M+H]⁺ | 375.9834 | 375.9827 | mdpi.com |

| 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one | C₁₆H₁₁NNaO₂ | [M+Na]⁺ | 272.0682 | 272.0679 | mdpi.com |

Coordination Chemistry and Organometallic Interactions Involving 4 Iodo 3,5 Diphenylisoxazole

Isoxazole (B147169) as a Ligand in Metal Complexes

Isoxazoles and their derivatives are recognized for their ability to serve as ligands in transition-metal catalyzed reactions. researchgate.net The coordination of the isoxazole ring to a metal center is the crucial first step preceding any subsequent bond activation and functionalization. This coordination can occur through the nitrogen or oxygen atoms of the heterocyclic ring. The specific mode of coordination can influence the subsequent reactivity, such as directing C-H activation or facilitating ring-opening processes. researchgate.net While stable, isolated metal complexes where 4-iodo-3,5-diphenylisoxazole acts solely as a neutral ligand are not extensively detailed, its role as a coordinating species is an implicit and essential part of its utility in catalysis, leading directly to the activation of its chemical bonds. core.ac.uk

Metal-Mediated Activation of the Isoxazole Ring System

The interaction of this compound with transition metals can lead to the selective activation of either the N-O bond of the isoxazole ring or the exocyclic C-I bond. This selectivity is a key area of research, as it allows for controlled and divergent synthesis from a single precursor. The choice of the metal, its oxidation state, and the accompanying ligands are critical factors that dictate which bond is cleaved. chemrxiv.orgresearchgate.net

The N-O bond within the isoxazole ring is susceptible to cleavage by transition metals, often through an oxidative addition pathway. chemrxiv.orgresearchgate.net This process involves the insertion of a low-valent metal center into the N-O bond, leading to a metallacyclic intermediate. Research has provided spectroscopic and crystallographic evidence for the oxidative addition of a Ni(0) complex into the aromatic N-O bond of isoxazoles, including 3,5-diphenylisoxazole (B109209). chemrxiv.org This activation transforms the stable heterocyclic ring into a reactive intermediate that can participate in further reactions, such as the synthesis of β-lactams. chemrxiv.orgresearchgate.net The N-O bond's susceptibility to both oxidative addition by transition metals and cleavage by strong inorganic reductants highlights its complex reactivity profile, which has significant implications for catalysis. chemrxiv.orgresearchgate.netresearchgate.net Such activation pathways compete with other potential reactions, and understanding these mechanisms is vital to avoid decomposition pathways during cross-coupling attempts. researchgate.net

| Metal/Ligand System | Target Bond | Activation Pathway | Reference |

| Ni(0)/dcype | N-O | Oxidative Addition | chemrxiv.orgresearchgate.net |

| Pd(0)/Ligands | C-I | Oxidative Addition | chemrxiv.orgrsc.org |

This table illustrates how different metal-ligand combinations can be employed to selectively activate either the N-O or C-I bond.

The carbon-iodine bond at the 4-position of the isoxazole ring is a highly versatile functional handle for cross-coupling reactions. This reactivity stems from the well-established ability of low-valent transition metals, particularly palladium(0) complexes, to activate the C-I bond via oxidative addition. rsc.orgrsc.org This step is the cornerstone of numerous named reactions, including Suzuki, Sonogashira, and Heck couplings, which have been successfully applied to 4-iodoisoxazole (B1321973) derivatives. nih.gov

In a typical catalytic cycle, such as the Sonogashira coupling, the active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II)-isoxazolyl intermediate. rsc.orgrsc.org This organometallic species then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the C4-alkynylated isoxazole product and regenerate the Pd(0) catalyst. rsc.orgrsc.org The efficiency of this C-I activation can be influenced by steric factors at the adjacent C3 and C5 positions of the isoxazole ring. rsc.orgresearchgate.net Importantly, studies have shown that by selecting the appropriate metal and ligand combination, it is possible to achieve chemoselective oxidative addition into the C–I bond, even in the presence of the potentially reactive N–O bond. chemrxiv.orgresearchgate.net

N-O Bond Activation Mechanisms

Role in Catalytic Cycles as a Precursor for Organometallic Species

This compound serves as a valuable precursor for generating reactive organometallic species within catalytic cycles. chemrxiv.orgrsc.org Its primary role is to introduce the 3,5-diphenylisoxazol-4-yl moiety onto a metal center through the oxidative addition of its C-I bond. rsc.org This in-situ generated organometallic intermediate is not typically isolated but is immediately consumed in subsequent steps of the catalytic cycle.

For instance, in palladium-catalyzed Sonogashira reactions, this compound reacts with various terminal alkynes to produce C4-alkynylisoxazoles in high yields. rsc.orgresearchgate.net The reaction proceeds through a proposed catalytic cycle where the key intermediate is a Pd(II)-isoxazolyl complex. This demonstrates the role of the iodo-isoxazole as a stable, readily available starting material that is converted into a transient, reactive organometallic species to facilitate bond formation. rsc.orgrsc.org Similarly, it is a competent precursor in Suzuki couplings with boronic acids and in carbonylation reactions. nih.gov

| Reaction Type | Catalyst System | Reactant | Product | Yield (%) | Reference |

| Sonogashira | Pd(acac)₂/PPh₃/CuI | Phenylacetylene (B144264) | 4-(Phenylethynyl)-3,5-diphenylisoxazole | 92 | rsc.org |

| Sonogashira | Pd(acac)₂/PPh₃/CuI | 4-Ethynyltoluene | 4-((4-Methylphenyl)ethynyl)-3,5-diphenylisoxazole | 91 | rsc.org |

| Sonogashira | Pd(acac)₂/PPh₃/CuI | 1-Ethynyl-4-methoxybenzene | 4-((4-Methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 93 | rsc.org |

| Sonogashira | Pd(acac)₂/PPh₃/CuI | 1-Ethynyl-4-fluorobenzene | 4-((4-Fluorophenyl)ethynyl)-3,5-diphenylisoxazole | 89 | rsc.org |

| Carbonylation | Pd(OAc)₂ | Methanol (B129727) | Methyl 3,5-diphenylisoxazole-4-carboxylate | 51 |

This table presents examples of this compound acting as a precursor in various palladium-catalyzed cross-coupling reactions.

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 4-iodo-3,5-diphenylisoxazole and related compounds often involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones using reagents like iodine monochloride (ICl). organic-chemistry.orgrsc.org While effective, future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Key areas for future development include:

Green Chemistry Protocols: The exploration of environmentally benign synthesis is paramount. This includes the development of one-pot reactions that minimize waste and purification steps. nih.gov An emerging sustainable approach involves the use of magnetically separable, heterogeneous iron-based catalysts for the synthesis of related isoxazole (B147169) structures, a method that could be adapted for 4-iodo derivatives. bohrium.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. cam.ac.uk Implementing flow chemistry for the synthesis of 4-iodoisoxazoles could allow for better control over reaction exotherms, especially during chlorination/iodination steps, and facilitate the handling of potentially unstable intermediates. researchgate.net Telescoping multiple reaction steps (e.g., oximation, halogenation, and cycloaddition) into a single continuous flow process represents a major goal for improving the efficiency of trisubstituted isoxazole synthesis. researchgate.net

Catalytic Approaches: Moving away from stoichiometric reagents like ICl towards catalytic methods is a key objective. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has shown promise for producing substituted isoxazoles and could be explored for iodo-functionalized analogues. organic-chemistry.org

A comparison of synthetic approaches is detailed in the table below.

| Method | Reagents/Conditions | Advantages | Research Focus |

| Electrophilic Cyclization (Batch) | 2-alkyn-1-one O-methyl oximes, ICl | Well-established, good yields organic-chemistry.orgrsc.org | Optimization, reducing stoichiometric waste |

| Thermally Promoted Cycloaddition | Alkynyliodides, Nitrile Oxides | High regioselectivity, broad scope organic-chemistry.orgacs.org | Lowering reaction temperatures, expanding substrate scope |

| Green Catalysis | Iron-based heterogeneous catalysts | Recyclable catalyst, environmentally benign bohrium.com | Adaptation to this compound synthesis |

| Flow Chemistry | Continuous flow reactors | Enhanced safety, scalability, process control cam.ac.ukresearchgate.net | Telescoping multi-step syntheses into one flow process |

Application as a Versatile Building Block for Complex Molecular Architectures and Advanced Materials

The ability to functionalize this compound makes it an exceptionally valuable building block for constructing complex molecules and advanced functional materials.

Complex Molecule Synthesis: The compound serves as a key precursor for highly substituted isoxazoles, which are core structures in many biologically active compounds. nih.gov For instance, it has been used in the synthesis of the COX-2 inhibitor Valdecoxib. nih.gov Its derivatives, such as C4-alkynylisoxazoles, are used to build potential HSP90 inhibitors and can be transformed into other heterocyclic systems like 2,2′-bipyridine ligands. rsc.orgacs.org

Functional Polymers and Nanostructures: The products of Sonogashira coupling reactions, namely C4-alkynylisoxazoles, are noted as valuable components for creating functional polymers and molecular nanostructures. rsc.org The rigid isoxazole core combined with the extended conjugation offered by the phenyl and alkynyl groups can lead to materials with interesting photophysical or electronic properties.

Metal-Organic Frameworks (MOFs): A frontier application lies in the use of isoxazole-forming reactions for the postsynthetic modification of Metal-Organic Frameworks (MOFs). wikipedia.org The nitrile oxide-alkyne cycloaddition, which forms the isoxazole ring, has been successfully used to functionalize the linkers within a porous Zr-based MOF without disrupting the framework. nih.gov This allows for the precise tailoring of the chemical environment within the MOF's pores, enabling applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov this compound, through its conversion to an alkyne- or nitrile oxide-bearing derivative, could be integrated into MOF linkers pre- or post-synthesis.

Integration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which relies on non-covalent interactions to build ordered structures, offers a new dimension for the application of this compound. researchgate.net The molecule's inherent features—aromatic rings for π-π stacking and a halogen atom for potential halogen bonding—make it an ideal candidate for designing self-assembling systems.

Future research directions include:

Crystal Engineering: This field focuses on the rational design of molecular solids with desired properties. ub.edu By understanding and utilizing the non-covalent interactions of this compound, such as π-π stacking between the phenyl groups and potential C-I···N or C-I···O halogen bonds, it may be possible to engineer crystalline materials with specific packing motifs. nih.gov This could lead to the development of novel materials with tailored optical or electronic properties.

Liquid Crystals and Gels: Functionalization of the phenyl rings or substitution of the iodo group with long alkyl chains could induce liquid crystalline or organogelating behavior. The directional nature of non-covalent interactions involving the isoxazole core would be crucial in dictating the hierarchical self-assembly into such ordered, soft materials. frontiersin.org

Surface-Supported Assemblies: The self-assembly of molecules on surfaces is critical for developing nanoscale devices. nih.gov The interplay of intermolecular forces (e.g., van der Waals, π-π stacking) and molecule-substrate interactions could be harnessed to form highly ordered, two-dimensional monolayers of this compound derivatives on substrates like graphite, paving the way for applications in molecular electronics. nih.gov

Contribution to the Design of Next-Generation Catalysts and Ligands

While this compound is often the substrate in catalytic reactions, its derivatives have immense potential to serve as ligands for new, highly efficient catalysts. The isoxazole ring can act as a coordinating N-donor, and functional groups introduced at the C4 position can provide a second binding site, creating powerful bidentate ligands. researchgate.netresearchgate.net

Key research avenues are:

Synthesis of Bidentate Ligands: The C4-iodo group can be readily converted into other functionalities, such as phosphines, amines, or other heterocycles. This modularity allows for the synthesis of a wide variety of N,P- or N,N-bidentate ligands. researchgate.netrsc.org Such chelating ligands are known to form stable and highly active complexes with transition metals like palladium, rhodium, and copper, which are essential for cross-coupling, hydrogenation, and other important organic transformations. acs.orgorgsyn.org

Isoxazole-Based Catalytic Systems: Isoxazole derivatives have been shown to form palladium(II) complexes with high catalytic activity in cross-coupling reactions, particularly in aqueous media. researchgate.net The development of isoxazole-based ligands derived from this compound could lead to robust and recyclable catalysts, especially if designed for immobilization on a solid support. researchgate.net

Bio-inspired Catalysis: The isoxazole scaffold is also explored as a metal-binding group in bioinorganic chemistry. For example, the 3-hydroxy-isoxazole motif has been identified as a novel zinc-binding group for inhibiting metalloenzymes like HDAC6. unimore.it This highlights the potential of the isoxazole core to coordinate with metal centers in a biologically relevant manner, inspiring the design of new catalysts that mimic enzyme active sites.

Q & A

Q. What are the standard synthetic routes for 4-Iodo-3,5-diphenylisoxazole, and how can reaction conditions be optimized for higher yields?

The synthesis of isoxazole derivatives typically involves cyclization reactions using hydroxylamine and substituted precursors. For example, 4-arylazo-3,5-diaminoisoxazole derivatives are synthesized via the reaction of arylhydrazonomesoxalonitrile with hydroxylamine hydrochloride in ethanol under reflux, achieving yields of ~75% . Key variables include solvent choice (e.g., DMSO or ethanol), reaction time (18–24 hours), and temperature control. Post-synthetic purification via recrystallization (e.g., water-ethanol mixtures) is critical to isolate the product as a pure solid . Optimization requires systematic variation of these parameters, monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. The IR spectrum of isoxazole derivatives shows characteristic absorption bands for ring C=O (1710 cm⁻¹) and NH₂ groups (3300–3400 cm⁻¹). In NMR, the aromatic protons of the phenyl groups appear as multiplets at δ 7.2–7.8 ppm, while NH₂ groups resonate as singlets near δ 6.1 ppm . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity. X-ray crystallography, as demonstrated for 3,5-bis(4-fluorophenyl)isoxazole, provides definitive structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

Discrepancies in yields or spectral features often arise from differences in reaction conditions (e.g., solvent polarity, reagent stoichiometry) or impurities. For instance, the reaction of 4-arylazo-3,5-diaminoisoxazole with acrylonitrile in aqueous pyridine produces two isomers, necessitating chromatographic separation . To address contradictions:

- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, calibrated equipment).

- Use high-purity reagents and validate intermediates via spectroscopic cross-checks.

- Employ computational methods (e.g., DFT) to predict and compare spectral data with experimental results .

Q. What safety protocols are essential when handling this compound due to its reactive hazards?

The compound exhibits thermal instability and reacts explosively with oxidizing agents like peroxytrifluoroacetic acid . Safety measures include:

- Conducting reactions in fume hoods with blast shields.

- Avoiding mechanical shock or friction during handling.

- Storing the compound at low temperatures (<4°C) in inert atmospheres.

- Decomposing waste with aqueous sodium thiosulfate to neutralize iodine byproducts .

Q. How can this compound be incorporated into heterocyclic systems for pharmaceutical applications?

The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example:

- Palladium-catalyzed coupling with boronic acids to form biaryl systems.

- Cycloaddition reactions with nitriles or alkynes to generate fused isoxazolo-pyrimidines . These derivatives are screened for biological activity (e.g., antimicrobial, anticancer) via in vitro assays against target enzymes or cell lines . Reaction progress is monitored by LC-MS, and products are evaluated using molecular docking to predict binding affinities.

Methodological Tables

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Solvent | Ethanol (reflux) or DMSO (room temp) | Higher polarity solvents improve cyclization | |

| Hydroxylamine Stoichiometry | 1:1 molar ratio with precursor | Excess reagent reduces side products | |

| Purification Method | Recrystallization (water-ethanol) | Removes unreacted starting material | |

| Hazard Mitigation | Use of blast shields and inert atmosphere | Prevents explosive decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.